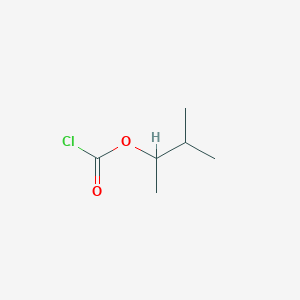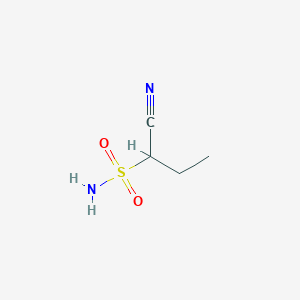
1-Cyanopropane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyanopropane-1-sulfonamide is an organic compound with the molecular formula C₄H₈N₂O₂S. It belongs to the class of sulfonamides, which are known for their wide range of biological activities, including antibacterial, antiviral, and anticancer properties
Preparation Methods
The synthesis of 1-Cyanopropane-1-sulfonamide typically involves the reaction between primary or secondary amines and sulfonyl chlorides in the presence of organic or inorganic bases . One efficient method for the preparation of sulfonamides is the NH₄I-mediated amination of sodium sulfinates . This method is environmentally friendly and tolerates a wide range of functional groups. Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
1-Cyanopropane-1-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of sulfonic acids, while reduction can yield amines .
Scientific Research Applications
1-Cyanopropane-1-sulfonamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It has been studied for its potential antibacterial and antiviral properties.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and polymers.
Mechanism of Action
The mechanism of action of 1-Cyanopropane-1-sulfonamide involves its interaction with specific molecular targets and pathways. By inhibiting this enzyme, sulfonamides prevent the bacteria from synthesizing the folic acid necessary for their growth and replication, leading to their eventual death .
Comparison with Similar Compounds
1-Cyanopropane-1-sulfonamide can be compared with other sulfonamides and nitriles. Similar compounds include:
Sulfanilamide: Another sulfonamide with antibacterial properties.
Benzonitrile: A nitrile with applications in organic synthesis.
Acetonitrile: A simple nitrile used as a solvent in various chemical reactions.
Properties
Molecular Formula |
C4H8N2O2S |
|---|---|
Molecular Weight |
148.19 g/mol |
IUPAC Name |
1-cyanopropane-1-sulfonamide |
InChI |
InChI=1S/C4H8N2O2S/c1-2-4(3-5)9(6,7)8/h4H,2H2,1H3,(H2,6,7,8) |
InChI Key |
CVFYWRSDZSMXAC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C#N)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1-Methyl-3-(1H-pyrazol-1-yl)azetidin-3-yl]ethan-1-amine](/img/structure/B13214840.png)
![tert-Butyl 2-{5-[(trifluoroacetamido)methyl]-1H-1,2,4-triazol-3-yl}pyrrolidine-1-carboxylate](/img/structure/B13214848.png)
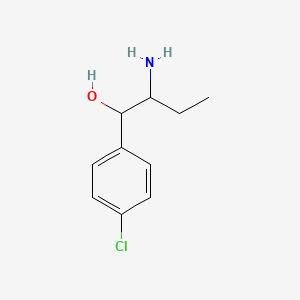
![2-[4-Methyl-5-oxo-3-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethane-1-sulfonyl chloride](/img/structure/B13214855.png)
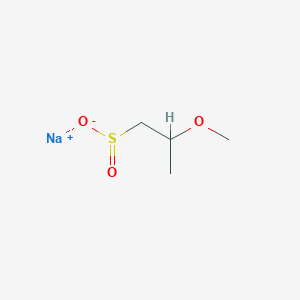
![4-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]piperidine](/img/structure/B13214860.png)
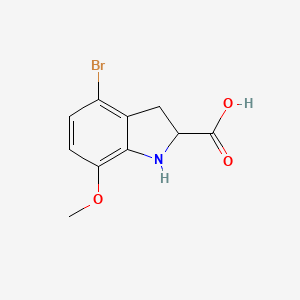
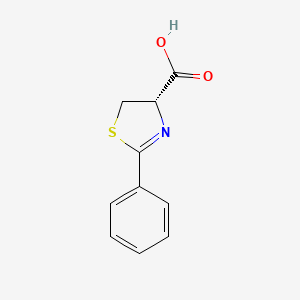
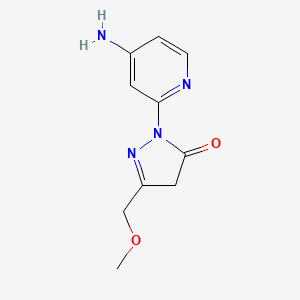
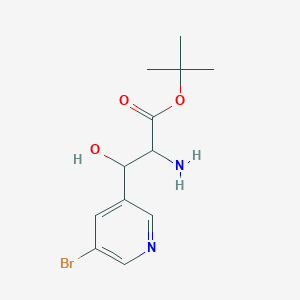
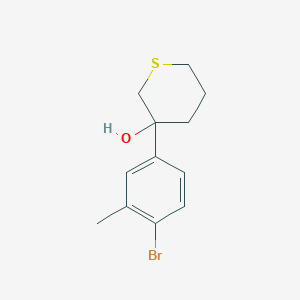
![Methyl 2-[2-(2-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13214929.png)
